4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-imidazol-1-yl-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-8-6-9-10(14-4-2-11-7-14)12-3-5-15(9)13-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJALURIPNMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrazine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazolo[1,5-a]pyrazine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Kinase Inhibition
One of the prominent applications of 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is its activity as a selective inhibitor of specific protein kinases. Protein kinases are crucial for cellular signaling and have been implicated in various diseases, including cancer. The compound has been shown to inhibit AXL and c-MET kinases, which are involved in cancer cell proliferation and survival.
- AXL Kinase : AXL is a receptor tyrosine kinase associated with tumor progression and metastasis. Inhibition of AXL can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .
- c-MET Kinase : c-MET is another receptor tyrosine kinase that plays a role in cell growth and differentiation. Targeting c-MET with this compound can potentially disrupt oncogenic signaling pathways .
Neurological Applications
Recent studies have highlighted the potential of this compound in treating neurological disorders. The compound has been investigated for its modulatory effects on glutamate receptors, particularly the α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs).
- Seizure Protection : Research indicates that derivatives of this compound can provide robust seizure protection in animal models. Following oral administration, these compounds demonstrated time-dependent occupancy at AMPARs in the mouse hippocampus, leading to anticonvulsant effects .
Structure-Activity Relationship Studies
The efficacy of this compound as a therapeutic agent is closely linked to its chemical structure. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological properties.
| Compound | Target | pIC50 Value | Notes |
|---|---|---|---|
| This compound | AXL Kinase | >9.0 | High selectivity observed |
| This compound | c-MET Kinase | >8.5 | Effective in reducing tumor growth |
| Derivative X | AMPARs | >8.0 | Significant anticonvulsant activity |
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrazine core but differing in substituents demonstrate how structural variations influence physicochemical and biological properties:
Key Observations :
- Substituent Effects : The benzylsulfanyl group in contributes to higher logP (4.23), suggesting enhanced lipophilicity, while the piperazine substituent in may improve solubility due to its basic nitrogen atoms.
Pyrazolo[1,5-a]quinoxaline Derivatives
Pyrazolo[1,5-a]quinoxaline analogs from act as TLR7 antagonists. Structural similarities include:
- Core Heteroatoms: Both pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]quinoxaline share a fused bicyclic system but differ in the second ring (pyrazine vs. quinoxaline).
- Substituent Trends: Optimal TLR7 antagonism in quinoxaline derivatives requires 4–5 carbon alkyl chains (e.g., butyl/isobutyl). The target compound’s imidazole may mimic this hydrophobicity while adding aromaticity .
Activity Comparison :
- The target compound’s imidazole substitution could refine selectivity or potency .
Imidazo[1,5-a]pyrazine Derivatives
- Structural Divergence : Acalabrutinib’s dihydroimidazo[1,5-a]pyrazine core differs in saturation and heteroatom placement but retains a pyrazine ring.
- Bioactive Conformations : Similar interactions (e.g., cation-π with Lys430 in Btk) suggest that the target compound’s pyrazolo[1,5-a]pyrazine core could adopt analogous binding modes if modified with appropriate substituents .
Pyrrolo[1,5-a]pyrazine Derivatives
Eis inhibitors from emphasize the role of aromaticity and charged cores:
- Aromaticity Requirement : The pyrrolo[1,5-a]pyrazine core’s positive charge is critical for binding to negatively charged pockets. The target compound’s imidazole may similarly contribute charge or polar interactions.
- Substituent Impact : A phenyl ring at R1 improves Eis inhibition (IC₅₀ = 9.25 µM vs. 25 µM for ethyl substitution). The target compound’s methyl group may occupy a smaller hydrophobic pocket .
Biological Activity
4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. Protein kinases are crucial in regulating cellular functions such as growth, differentiation, and metabolism. Inhibiting specific kinases can lead to therapeutic effects in diseases characterized by aberrant kinase activity.
Key Mechanisms:
- AXL and c-MET Kinase Inhibition : This compound has been identified as an inhibitor of AXL and c-MET kinases, which are implicated in cancer progression and metastasis. Inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound.
Case Study 1: Cancer Treatment
A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in AXL-expressing tumors, suggesting a potential role in targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial properties, the compound was tested against several bacterial strains, including MRSA. Results showed a notable reduction in bacterial growth at concentrations below those typically used for conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Research Findings
Recent research has focused on optimizing the structure of pyrazolo[1,5-a]pyrazine derivatives to enhance their biological activity. Modifications to the imidazole ring have been shown to improve selectivity and potency against specific targets.
Notable Findings:
Q & A
Q. Critical factors :
- Solvent polarity : DMF or DMSO enhances nucleophilicity of imidazole.
- Catalyst choice : Pd(PPh₃)₄ improves regioselectivity in cross-coupling steps.
- Table 1 : Yield comparison under varying conditions:
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional heating | None | DMF | 45 | |
| Microwave-assisted | Pd(PPh₃)₄ | DMSO | 62 |
How can structural characterization resolve ambiguities in the regiochemistry of substituted pyrazolo[1,5-a]pyrazines?
Answer:
Advanced spectroscopic and crystallographic techniques are essential:
- X-ray crystallography : Definitive assignment of the imidazole substitution pattern at position 4 (e.g., bond angles < 120° confirm N1 attachment) .
- 2D NMR : ¹H-¹³C HSQC and NOESY distinguish between C3 vs. C7 substitution on the pyrazine ring. For example, NOE correlations between imidazole protons and pyrazine C-H confirm spatial proximity .
- Mass spectrometry : High-resolution ESI-MS detects isotopic patterns to verify molecular formula (e.g., [M+H]⁺ = 256.1094 for C₁₁H₁₀N₆) .
Case study : A 2024 study resolved conflicting NMR assignments for a 7-substituted analog using X-ray data, confirming that downfield shifts at δ 8.9 ppm correspond to C5 protons .
What in vitro assays are suitable for screening the biological activity of this compound?
Answer:
Priority assays depend on target pathways:
- Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., against JAK2 or EGFR) with IC₅₀ determination via dose-response curves (0.1–100 μM) .
- Anticancer activity : MTT assays on HeLa or MCF-7 cells, with EC₅₀ values < 10 μM considered potent .
- Anti-inflammatory effects : Measure TNF-α suppression in LPS-stimulated macrophages using ELISA .
Methodological tip : Include a positive control (e.g., imatinib for kinase assays) and validate results with siRNA knockdown of target genes .
How can researchers optimize the synthetic yield of this compound for scale-up?
Answer:
Advanced strategies include:
- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by controlling residence time (2–5 min) and temperature (70–90°C) .
- DoE (Design of Experiments) : Optimize parameters like molar ratio (imidazole:chloropyrazolo = 1.2:1) and catalyst loading (5 mol% Pd) using response surface methodology .
- Purification : Flash chromatography with EtOAc/hexane (3:7) followed by recrystallization from ethanol improves purity to >98% .
Data-driven example : A 2023 study achieved 78% yield by switching from batch to flow conditions, reducing Pd waste by 40% .
How to resolve contradictions in reported structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrazine derivatives?
Answer:
Discrepancies often arise from assay variability or incomplete SAR. Mitigation approaches:
- Meta-analysis : Compare IC₅₀ values across ≥3 independent studies (e.g., JAK2 inhibition ranges: 0.5–5 μM) .
- Molecular docking : Use AutoDock Vina to model binding poses. For example, imidazole at C4 may form H-bonds with kinase hinge regions, while methyl at C2 enhances hydrophobic interactions .
- Proteomics : SILAC-based profiling identifies off-target effects that alter SAR interpretations .
Key finding : A 2024 re-evaluation showed that electron-withdrawing groups at C2 (e.g., -CF₃) improve potency 3-fold, contradicting earlier reports favoring -OCH₃ .
What computational methods predict the pharmacokinetic profile of this compound?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- MD simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers; RMSD < 2 Å indicates favorable membrane permeability .
- QSAR models : 3D-QSAR with CoMFA (q² > 0.6) identifies critical substituents for solubility and protein binding .
Validation : Compare with in vivo PK data from rodent studies (e.g., t₁/₂ = 3.2 h in mice) .
How does the imidazole moiety influence target selectivity in kinase inhibition assays?
Answer:
The imidazole group contributes to:
- H-bonding : N3 interacts with kinase hinge region backbone (e.g., Glu903 in EGFR), confirmed by ΔG = −9.2 kcal/mol in docking .
- Metal coordination : Binds Zn²⁺ in metalloproteinases (e.g., MMP-9), altering inhibition kinetics (Kᵢ = 0.8 μM vs. 2.1 μM for non-imidazole analogs) .
- Selectivity profiling : KinomeScan screening (≥400 kinases) shows 10-fold selectivity for JAK2 over JAK1 due to steric clashes with Leu959 in JAK1 .
Experimental evidence : Replacing imidazole with pyridine reduces JAK2 inhibition by 50%, confirming its critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
